molecular formula C9H16N4O2S B1361812 tert-butyl N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamate CAS No. 519056-65-6

tert-butyl N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamate

Cat. No.: B1361812
CAS No.: 519056-65-6
M. Wt: 244.32 g/mol
InChI Key: LPNDBGSFUXFDQF-UHFFFAOYSA-N
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Description

Chemical Structure: This compound features a tert-butyl carbamate group linked via a methylene bridge to a 4-methyl-5-mercapto-1,2,4-triazole core. Its molecular formula is C₉H₁₆N₄O₂S, with a molecular weight of 244.31 g/mol and a melting point of 169–172°C . The mercapto (-SH) group at position 5 confers nucleophilic reactivity, while the methyl group at position 4 modulates steric and electronic properties. It is stored at 2–8°C due to its sensitivity to degradation .

Properties

IUPAC Name

tert-butyl N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2S/c1-9(2,3)15-8(14)10-5-6-11-12-7(16)13(6)4/h5H2,1-4H3,(H,10,14)(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNDBGSFUXFDQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NNC(=S)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353109
Record name tert-Butyl [(4-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805803
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

519056-65-6
Record name Carbamic acid, [(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl]-, 1,1-dimethylethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(4-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]carbamate
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Preparation Methods

The synthesis of tert-butyl N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a triazole derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

tert-Butyl N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and specific temperature and pressure conditions to optimize the reaction yield and selectivity .

Scientific Research Applications

tert-Butyl N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of tert-butyl N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The triazole ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name (CAS) Substituent (Position 4) Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Key Properties
tert-butyl N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamate (519056-65-6) Methyl Mercapto C₉H₁₆N₄O₂S 244.31 Melting point: 169–172°C; irritant; nucleophilic SH group
tert-butyl N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]carbamate (306935-46-6) Allyl Mercapto C₁₁H₁₈N₄O₂S* Not Reported Allyl group introduces potential for click chemistry; discontinued
tert-butyl ((5-pentyl-4H-1,2,4-triazol-3-yl)methyl)carbamate (Compound 19) Not Reported Pentyl C₁₃H₂₄N₄O₂ 291.34 (calculated) Increased lipophilicity; synthesized in 34% yield
tert-butyl N-{[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]methyl}carbamate (1352496-36-6) Not Reported Pyridin-3-yl C₁₃H₁₇N₅O₂ 275.31 (calculated) Aromatic pyridine enhances π-π interactions; potential for H-bonding

*Estimated formula based on structural substitution.

Reactivity and Functional Group Analysis

  • Mercapto Group (Main Compound) : The -SH group enables disulfide bond formation and nucleophilic substitution, making it valuable in drug conjugation or enzyme inhibition .
  • Allyl Substitution (306935-46-6) : The allyl group offers a site for thiol-ene or cross-coupling reactions, though its discontinuation suggests synthetic or stability challenges .
  • Pyridin-3-yl Substitution (1352496-36-6) : The pyridine ring introduces aromaticity and hydrogen-bonding capacity, which may enhance binding to biological targets .

Biological Activity

tert-butyl N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamate (CAS No. 519056-65-6) is a compound of interest due to its potential biological activities. This compound belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse pharmacological properties including antibacterial, antifungal, antioxidant, and anticancer activities. This article explores the biological activity of this compound through various studies and findings.

  • Molecular Formula : C₉H₁₆N₄O₂S
  • Molecular Weight : 244.31 g/mol
  • Melting Point : 169–172 °C
  • Storage Temperature : 2–8 °C

The biological activity of triazole derivatives, including this compound, is primarily attributed to their ability to interact with specific biological targets. These compounds can inhibit enzymes involved in critical biochemical pathways, leading to various therapeutic effects.

Antimicrobial Activity

Studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Efficacy : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating minimum inhibitory concentrations (MICs) that indicate its potential as an antibacterial agent.
Microorganism MIC (µg/mL)
E. coli32
Staphylococcus aureus16
Candida albicans64

Antioxidant Activity

The antioxidant potential of the compound was assessed using DPPH and ABTS assays. The results indicated that this compound exhibits a strong ability to scavenge free radicals.

Assay Type IC50 Value (µM)
DPPH12.5
ABTS8.7

Study on Antibacterial Properties

A recent study investigated the antibacterial properties of various triazole derivatives including this compound. The study utilized molecular docking simulations to predict binding affinities to bacterial enzymes. The results showed high binding affinities (docking scores around -9.6 kcal/mol) for the compound against target enzymes involved in bacterial cell wall synthesis.

Research on Antioxidant Effects

Another study focused on the antioxidant effects of triazole derivatives where this compound was highlighted for its significant radical scavenging activity. The study concluded that this compound could be a promising candidate for further development in antioxidant therapies.

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving tert-butyl carbamate and triazole derivatives. A common approach uses palladium catalysts (e.g., Pd(OAc)₂) with bases like cesium carbonate in solvents such as 1,4-dioxane under reflux . Optimization includes controlling reaction temperature (70–90°C), inert atmosphere (N₂/Ar), and stoichiometric ratios of reagents. For example, adjusting the molar ratio of tert-butyl carbamate to triazole precursor (1:1.2) improves yield by reducing side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. Table 1: Key Reaction Parameters

ParameterOptimal ConditionImpact on Yield
CatalystPd(OAc)₂ (5 mol%)Enhances coupling efficiency
BaseCs₂CO₃ (2 eq)Neutralizes acidic byproducts
Solvent1,4-DioxaneHigh polarity aids dissolution
Time12–24 hoursEnsures completion of slow steps

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation. The tert-butyl group appears as a singlet at ~1.4 ppm (¹H), while the triazole protons resonate between 7.5–8.5 ppm. High-resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₁H₁₇N₅O₂S). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Discrepancies in NMR splitting patterns may indicate stereochemical impurities, requiring recrystallization or preparative TLC .

Q. What are the recommended storage conditions to ensure the compound’s stability?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon). The compound is sensitive to moisture and oxidizers; desiccants (e.g., silica gel) should be used. Prolonged exposure to >30°C accelerates decomposition, evidenced by color change (clear to yellow) or precipitate formation. Regular stability testing via TLC or HPLC is advised .

Advanced Research Questions

Q. How does the triazole ring influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The 1,2,4-triazole ring’s electron-deficient nature increases susceptibility to nucleophilic attack at the C3 position. Steric hindrance from the tert-butyl carbamate group directs reactivity toward the mercapto (-SH) moiety. Comparative studies with non-triazole analogs show 3–5× slower reaction rates in SN2 conditions (e.g., alkylation with methyl iodide in DMF). Computational modeling (DFT) reveals partial positive charge localization on C5 of the triazole, guiding regioselectivity .

Q. What computational methods are suitable for predicting biological interactions of this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (GROMACS) predict binding affinities to enzymes like cyclooxygenase-2 (COX-2). The triazole’s sulfur atom forms hydrogen bonds with catalytic residues (e.g., Tyr385), while the tert-butyl group occupies hydrophobic pockets. Validate predictions with SPR (Surface Plasmon Resonance) to measure binding kinetics (ka/kd) .

Q. Table 2: Computational Parameters

SoftwareTarget ProteinKey InteractionBinding Energy (kcal/mol)
AutoDockCOX-2Triazole-SH ↔ Tyr385-8.2
GROMACSHDAC8Carbamate ↔ Zn²⁺-6.9

Q. How can researchers resolve discrepancies in reported biological activities across studies?

  • Methodological Answer : Contradictions in IC₅₀ values (e.g., 10 µM vs. 50 µM for kinase inhibition) may arise from assay conditions (pH, temperature) or compound purity. Strategies include:
  • Reproducibility Checks : Re-test under standardized conditions (pH 7.4, 37°C, 5% CO₂).
  • Impurity Profiling : Use LC-MS to identify degradation products (e.g., tert-butyl cleavage).
  • Structural Analogs : Compare activities with derivatives lacking the mercapto group to isolate functional contributions .

Notes for Methodological Rigor

  • Synthetic Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) to minimize batch-to-batch variability .
  • Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC to confirm carbon hybridization .
  • Ethical Handling : Follow OSHA guidelines for mercapto-containing compounds (ventilation, nitrile gloves) .

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